molecular formula C11H15NO2 B14472930 Methyl 4-butylpyridine-3-carboxylate CAS No. 70647-04-0

Methyl 4-butylpyridine-3-carboxylate

Cat. No.: B14472930
CAS No.: 70647-04-0
M. Wt: 193.24 g/mol
InChI Key: SYUHTQFZOHCVTQ-UHFFFAOYSA-N
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Description

Methyl 4-butylpyridine-3-carboxylate is a heteroaromatic ester characterized by a pyridine ring substituted with a butyl group at the 4-position and a methyl ester moiety at the 3-position. The ester group enhances volatility compared to its carboxylic acid precursor, while the pyridine nitrogen allows for hydrogen bonding or metal coordination .

Properties

CAS No.

70647-04-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-butylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-12-8-10(9)11(13)14-2/h6-8H,3-5H2,1-2H3

InChI Key

SYUHTQFZOHCVTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-butylpyridine-3-carboxylate typically involves the esterification of 4-butylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also involve purification steps like distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-butylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-butylpyridine-3-carboxylic acid or 4-butylpyridine-3-ketone.

    Reduction: Formation of 4-butylpyridine-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 4-butylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-butylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring may also engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl esters vary widely in properties depending on their backbone and substituents. Below is a comparative analysis of Methyl 4-butylpyridine-3-carboxylate with structurally analogous esters:

Table 1: Structural Features of Selected Methyl Esters

Compound Backbone Structure Key Substituents Functional Groups
This compound Pyridine ring 4-Butyl group Ester, aromatic nitrogen
Methyl salicylate Benzene ring 2-Hydroxyl group Ester, phenolic hydroxyl
Sandaracopimaric acid methyl ester Diterpenoid Bicyclic hydrocarbon framework Ester, carboxylic acid derivative
Z-Communic acid methyl ester Labdane diterpene Conjugated double bonds Ester, unsaturated hydrocarbon

Key Observations:

Aromatic vs. Aliphatic Backbones :

  • The pyridine ring in this compound introduces polarity and basicity, distinguishing it from aliphatic esters like sandaracopimaric acid methyl ester, which exhibit higher hydrophobicity due to their bulky hydrocarbon frameworks .
  • Methyl salicylate’s benzene ring with a hydroxyl group enhances polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to the pyridine-based compound .

Substituent Effects: The 4-butyl group in the target compound increases lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane or ethyl acetate) over water. This contrasts with methyl salicylate, where the hydroxyl group promotes aqueous miscibility in acidic conditions . Diterpenoid esters like sandaracopimaric acid methyl ester and Z-communic acid methyl ester have rigid, polycyclic structures, resulting in low volatility and high thermal stability—properties less pronounced in the simpler pyridine derivative .

Volatility and Applications: this compound’s moderate volatility (inferred from its ester group and molecular weight) positions it between nonvolatile diterpenoid esters and highly volatile aliphatic esters. This property may suit gas-phase reactions or chromatography-based analyses, as seen in studies of other methyl esters . In contrast, methyl salicylate’s volatility is reduced by hydrogen bonding, making it a common fragrance additive, while diterpenoid esters are utilized in resins and coatings due to their stability .

Table 2: Inferred Physical Properties

Compound Polarity Solubility Profile Volatility
This compound Moderate Organic solvents Moderate
Methyl salicylate High Polar solvents (e.g., ethanol) Low
Sandaracopimaric acid methyl ester Low Non-polar solvents Very low
Z-Communic acid methyl ester Low Non-polar solvents Very low

Research Implications and Gaps

While structural comparisons highlight functional differences, experimental data on this compound’s exact properties (e.g., melting point, logP) remain sparse. Existing studies on analogous esters suggest methodologies like gas chromatography (GC) or X-ray crystallography (using programs such as SHELX ) could elucidate its behavior. Further research should quantify its thermodynamic and kinetic parameters to expand applications in catalysis or drug design.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the structural purity of Methyl 4-butylpyridine-3-carboxylate?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm the molecular framework and substituent positions. For example, unexpected splitting patterns in aromatic regions may indicate conformational isomerism .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretching near 1700 cm1^{-1}) and assess hydrogen bonding interactions .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for detecting side products or degradation .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and resolve stereoisomers if present.

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridine ring.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to activate electrophilic sites for regioselective functionalization .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during esterification or alkylation steps.
  • Monitoring : Track intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively.

Q. What computational tools are suitable for analyzing the conformational flexibility of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy minima for puckered or planar conformations of the pyridine ring.
  • Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planar distortions in the pyridine ring (e.g., amplitude qq and phase angle ϕ\phi) .
  • Molecular Dynamics (MD) : Simulate solvent effects on rotational barriers of the butyl and ester groups.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering or hindered rotation) that cause signal broadening or splitting .
  • 2D NMR Techniques : Use 1H-13C^1 \text{H-}^13 \text{C} HSQC/HMBC to correlate ambiguous peaks with specific protons or carbons.
  • Crystallographic Validation : Resolve ambiguities by determining the crystal structure via X-ray diffraction (e.g., using SHELXL for refinement) .

Q. What strategies are effective for modeling intermolecular interactions in this compound crystals?

  • Methodological Answer :

  • Mercury CSD : Visualize and quantify packing motifs (e.g., π-π stacking, hydrogen bonds) using the Cambridge Structural Database (CSD) .
  • Hirshfeld Surface Analysis : Map close contacts and identify dominant interaction types (e.g., C–H···O for ester groups) .
  • Energy Framework Analysis : Compare lattice energies to assess stability contributions from dispersion or electrostatic forces.

Q. How can high-resolution X-ray data improve the refinement of this compound crystal structures?

  • Methodological Answer :

  • SHELXL Refinement : Use anisotropic displacement parameters for non-hydrogen atoms and refine hydrogen positions geometrically .
  • Twinned Data Handling : Apply the TwinRotMat tool in SHELX to deconvolute overlapping reflections in twinned crystals .
  • Validation Tools : Check for overfitting using Rfree_{\text{free}} and validate geometry with PLATON/CHECKCIF.

Q. What approaches are used to resolve discrepancies between computational predictions and experimental data for pyridine derivatives?

  • Methodological Answer :

  • Hybrid QM/MM Methods : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects.
  • Error Analysis : Compare calculated vs. observed bond lengths/angles in crystal structures to identify systematic deviations .
  • Solvent Modeling : Explicitly include solvent molecules in DFT calculations to mimic experimental conditions.

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